Methyl 2-((2-fluorobenzyl)thio)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Methyl 2-((2-fluorobenzyl)thio)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core. This scaffold is substituted with a 2-fluorobenzylthio group at position 2, a pyridin-3-yl group at position 5, and a methyl ester at position 4. Its synthesis likely involves multi-step reactions, including cyclization and functionalization steps common to pyrimidine derivatives .
Properties
IUPAC Name |
methyl 2-[(2-fluorophenyl)methylsulfanyl]-7-methyl-4-oxo-5-pyridin-3-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3S/c1-12-16(21(29)30-2)17(13-7-5-9-24-10-13)18-19(25-12)26-22(27-20(18)28)31-11-14-6-3-4-8-15(14)23/h3-10,17H,11H2,1-2H3,(H2,25,26,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMDVLWPVXHOPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC3=CC=CC=C3F)C4=CN=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-((2-fluorobenzyl)thio)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a synthetic compound with potential biological activity. Its unique structure suggests various pharmacological properties, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C23H20FN3O3S
- Molecular Weight : 437.49 g/mol
- CAS Number : 537663-68-6
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including those similar to this compound. Research indicates that these compounds can significantly inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes.
Table 1: Inhibitory Activity Against COX Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Target Compound | TBD | TBD |
The IC50 values indicate the concentration required to inhibit enzyme activity by 50%, with lower values signifying higher potency.
Anticancer Activity
In vitro studies have shown that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to methyl 2-((2-fluorobenzyl)thio)-7-methyl-4-oxo have demonstrated significant activity against A431 vulvar epidermal carcinoma cells.
Case Study: Antiproliferative Activity
A study evaluated the effects of several pyrimidine derivatives on A431 cells:
- Compound X : Inhibited cell growth by 70% at a concentration of 10 µM.
- Compound Y : Showed a dose-dependent response with an IC50 of approximately 15 µM.
Structure–Activity Relationship (SAR)
The biological activity of methyl 2-((2-fluorobenzyl)thio)-7-methyl-4-oxo can be attributed to its structural features:
- The presence of a fluorobenzyl thio group enhances lipophilicity and potentially increases cellular uptake.
- The pyridine moiety is known to contribute to various biological activities, including anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The pyrido[2,3-d]pyrimidine core distinguishes this compound from other pyrimidine derivatives, such as thiazolo[3,2-a]pyrimidines (e.g., Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate) . Key structural differences include:
- Core Rigidity : The pyrido[2,3-d]pyrimidine system incorporates a fused pyridine ring, enhancing planarity compared to the thiazolo[3,2-a]pyrimidine core, which features a sulfur-containing thiazole ring.
- Puckering : In thiazolo[3,2-a]pyrimidines, the central pyrimidine ring adopts a flattened boat conformation with a puckering amplitude of 0.224 Å , whereas the tetrahydropyrido[2,3-d]pyrimidine in the target compound likely exhibits reduced puckering due to partial saturation.
- Dihedral Angles : The fused thiazolopyrimidine ring in the comparator compound forms an 80.94° dihedral angle with its benzene substituent , while the pyrido[2,3-d]pyrimidine system may display smaller angles due to steric and electronic effects of the pyridin-3-yl group.
Substituent Effects
- 2-Fluorobenzylthio Group: The thioether linkage and fluorine atom enhance lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., compounds with methoxybenzylidene substituents) .
- Pyridin-3-yl Group : This substituent introduces nitrogen-based hydrogen-bonding capability, contrasting with phenyl or trimethoxybenzylidene groups in similar compounds .
Physicochemical Properties
*Data inferred from structural analogs due to lack of direct evidence.
Functional Group Interactions
- Hydrogen Bonding : Unlike the C–H···O chains observed in thiazolo[3,2-a]pyrimidines , the target compound’s ester and pyridinyl groups may participate in N–H···O or π-π stacking interactions, influencing crystallization behavior.
Q & A
Q. What synthetic strategies are commonly employed to prepare this compound?
The synthesis typically involves multi-step reactions, including:
- Thioether formation : Reacting a pyridopyrimidine precursor with 2-fluorobenzyl mercaptan under basic conditions (e.g., NaH in DMF) to introduce the thioether moiety .
- Esterification : Using methyl chloroformate or dimethyl carbonate to install the carboxylate group .
- Pyridine substitution : Coupling via palladium-catalyzed cross-coupling reactions to introduce the pyridin-3-yl group . Key considerations: Solvent choice (e.g., DMF, toluene) and catalyst selection (e.g., Pd/Cu) significantly impact yield .
Q. How is the compound’s structural integrity validated post-synthesis?
Analytical techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorobenzyl thioether protons at δ 4.2–4.5 ppm, pyridine ring carbons at ~150 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₀FN₄O₃S) .
- HPLC : Monitors purity (>95% by reverse-phase C18 column) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity?
- Temperature control : Maintaining 60–80°C during thioether formation prevents side reactions .
- Catalyst screening : Testing Pd(PPh₃)₄ vs. CuI for pyridine coupling efficiency .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates . Data-driven approach: Design of Experiments (DoE) models can identify critical parameters (e.g., time, molar ratios) .
Q. What methodologies elucidate the compound’s mechanism of action in biological systems?
- Enzyme inhibition assays : Measure IC₅₀ against kinases (e.g., EGFR, VEGFR) using fluorogenic substrates .
- Cellular viability studies : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Molecular docking : Predict binding interactions with target proteins (e.g., pyridin-3-yl group’s role in π-π stacking) . Note: Fluorine’s electron-withdrawing effects may enhance target affinity compared to non-fluorinated analogs .
Q. How can structural modifications improve pharmacokinetic properties?
- LogP optimization : Introducing hydrophilic groups (e.g., hydroxyl, carboxylate) to reduce hydrophobicity .
- Metabolic stability : Replace the methyl ester with a tert-butyl ester to resist esterase cleavage .
- SAR studies : Compare analogs with pyridin-4-yl vs. pyridin-3-yl substituents to identify activity drivers .
Data Contradiction and Resolution
Q. How to resolve discrepancies in reported bioactivity across structural analogs?
- Comparative assays : Test analogs (e.g., pyridin-3-yl vs. pyridin-4-yl derivatives) under identical conditions .
- Crystallography : Resolve binding mode variations using X-ray structures (e.g., fluorobenzyl thioether’s conformational flexibility) .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., fluorine’s consistent role in enhancing potency) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
